2-[(2,6-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-[(2,6-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps. One common approach includes the following steps:
Formation of the Benzothieno[2,3-d]pyrimidin-4(3H)-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-[(2,6-dichlorobenzyl)sulfanyl] Group: This step involves the nucleophilic substitution reaction where a thiol group reacts with a 2,6-dichlorobenzyl halide.
Attachment of the 3-(4-methoxyphenyl) Group: This step involves the coupling of the benzothieno[2,3-d]pyrimidin-4(3H)-one core with a 4-methoxyphenyl derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzothieno[2,3-d]pyrimidin-4(3H)-one core.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include thiols, amines, and alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the benzothieno[2,3-d]pyrimidin-4(3H)-one core.
Substitution: Substituted derivatives of the chlorobenzyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound may be investigated for its potential as a drug candidate. Its unique structure and functional groups may allow it to interact with specific molecular targets, making it a promising candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers, coatings, or other industrial products.
Mechanism of Action
The mechanism of action of 2-[(2,6-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: These compounds share a similar benzothiazole core and have been studied for their biological activities and synthetic applications.
Benzimidazoles: These compounds have a similar heterocyclic structure and are known for their diverse pharmacological properties.
Uniqueness
2-[(2,6-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its combination of functional groups and structural features. This uniqueness allows it to interact with specific molecular targets and exhibit distinct biological activities.
Properties
CAS No. |
476484-93-2 |
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Molecular Formula |
C24H20Cl2N2O2S2 |
Molecular Weight |
503.5 g/mol |
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H20Cl2N2O2S2/c1-30-15-11-9-14(10-12-15)28-23(29)21-16-5-2-3-8-20(16)32-22(21)27-24(28)31-13-17-18(25)6-4-7-19(17)26/h4,6-7,9-12H,2-3,5,8,13H2,1H3 |
InChI Key |
ZDBMXWGGGRPXIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=C(C=CC=C4Cl)Cl)SC5=C3CCCC5 |
Origin of Product |
United States |
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